C188

Descripción general

Descripción

C188 is a synthetic organic compound known for its role as a STAT3 inhibitor. This compound has garnered attention in scientific research due to its ability to inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in various cellular processes such as cell growth and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C188 involves multiple steps, starting from the appropriate naphthol and benzoic acid derivatives. The key steps include:

Formation of the naphthol derivative:

Sulfamoylation: The naphthol derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.

Coupling with benzoic acid: The final step involves coupling the modified naphthol derivative with benzoic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

C188 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxymethylsulfanyl group can be reduced to a thiol group.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Findings:

- C188 demonstrated significant inhibitory effects on STAT3 phosphorylation in various cancer cell lines, including breast cancer and head and neck squamous cell carcinoma (HNSCC) .

- It has been shown to induce apoptosis in cancer cells, contributing to its antitumor properties .

Antitumor Activity

This compound has been extensively studied for its antitumor effects across several cancer types. Notable applications include:

- Head and Neck Squamous Cell Carcinoma (HNSCC): this compound was effective in reducing tumor growth in xenograft models of HNSCC, demonstrating its potential for clinical application either alone or in combination with radiotherapy .

- Breast Cancer: Research indicates that this compound suppresses proliferation and induces apoptosis in breast cancer cells through dose-dependent mechanisms .

- Liver Cancer: The compound has also shown promising results in hepatocellular carcinoma models, highlighting its broad-spectrum antitumor activity .

Comparative Efficacy with Derivatives

This compound has led to the development of more potent derivatives such as this compound-9. Comparative studies reveal that:

| Compound | Ki (nM) | Inhibition of pSTAT3 | Inhibition of pSTAT1 |

|---|---|---|---|

| This compound | 37.3 | 16.8 ± 20.1 | 15.0 ± 0.0 |

| This compound-9 | 12.4 | 8.9 ± 5.8 | 9.5 ± 5.6 |

This compound-9 exhibits enhanced binding affinity and inhibitory potency against both STAT3 and STAT1 compared to this compound, suggesting a promising lead for further development .

Clinical Implications

The research surrounding this compound and its derivatives points towards significant clinical implications:

- Combination Therapies: Given its mechanism of action, this compound could be effectively combined with existing therapies such as chemotherapy or radiation to enhance treatment efficacy in resistant cancer types.

- Oral Bioavailability: Studies indicate that derivatives like this compound-9 have good oral bioavailability, making them suitable candidates for oral administration in clinical settings .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- In a study involving HNSCC xenografts, treatment with this compound-9 significantly inhibited tumor growth compared to controls, showcasing its potential as a therapeutic agent .

- Another study highlighted the compound's ability to modulate gene expression related to oncogenesis and radioresistance, further supporting its role in combination therapies .

Mecanismo De Acción

The compound exerts its effects by targeting the SH2 domain of STAT3, thereby inhibiting its phosphorylation at Tyr705. This prevents STAT3 from translocating to the nucleus and binding to DNA, ultimately inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of STAT3 activity leads to the induction of apoptosis in cancer cells that rely on constitutive STAT3 signaling .

Comparación Con Compuestos Similares

Similar Compounds

STAT3 Inhibitor VI (S3I-201): Another STAT3 inhibitor with a different chemical structure but similar biological activity.

STAT3 Inhibitor XIII (C188-9): A structurally related compound with enhanced potency and selectivity for STAT3.

STAT3 Inhibitor XVIII (BP-1-102): A potent inhibitor with a distinct mechanism of action.

Uniqueness

This compound is unique due to its specific targeting of the SH2 domain of STAT3 and its ability to induce apoptosis preferentially in cells with constitutively active STAT3. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .

Actividad Biológica

C188, specifically its derivative this compound-9, is a small-molecule inhibitor that has garnered attention for its significant biological activities, particularly in the context of cancer therapy and fibrosis treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound-9 primarily functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a critical transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. Abnormal activation of STAT3 is implicated in numerous cancers and fibrotic diseases.

Key Actions of this compound-9:

- Inhibition of STAT3 Phosphorylation : this compound-9 blocks the phosphorylation at Tyr705, thereby preventing STAT3 activation and subsequent gene transcription associated with tumor progression and fibrosis .

- Antifibrotic Effects : In cardiac fibroblasts, this compound-9 has been shown to reduce transforming growth factor-beta 1 (TGF-β1)-induced activation and fibrotic gene expression, suggesting its potential in treating cardiac fibrosis .

Antitumor Activity

This compound-9 has demonstrated promising antitumor effects across various cancer types. For instance:

- Head and Neck Squamous Cell Carcinoma (HNSCC) : In vitro studies indicated that this compound-9 significantly inhibited cell growth, induced apoptosis, and impaired the migration and invasion capabilities of HNSCC cells. It also enhanced chemosensitivity to existing treatments .

- Pancreatic Cancer : A study revealed that when combined with low-dose 5-aza-2′-deoxycytidine (DAC), this compound-9 improved therapeutic efficacy by promoting the re-expression of the tumor suppressor gene RASSF1A and inhibiting epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis .

Fibrosis Treatment

In models of cardiac fibrosis, this compound-9 treatment resulted in:

- Reduced expression of fibrotic markers such as collagen I and alpha-smooth muscle actin (α-SMA).

- Improved cardiac function in mice subjected to isoproterenol-induced cardiac injury by suppressing ECM production .

Case Studies

Several case studies have highlighted the impact of this compound-9 in clinical settings:

| Study Focus | Findings |

|---|---|

| Cardiac Fibrosis | This compound-9 reduced CF activation and improved cardiac function in mouse models. |

| HNSCC | Significant inhibition of tumor growth and enhancement of chemosensitivity observed with this compound-9 treatment. |

| Pancreatic Cancer | Synergistic effects with DAC led to decreased metastasis and improved survival rates in preclinical models. |

Propiedades

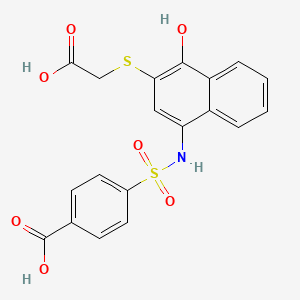

IUPAC Name |

4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERPRDYPKVDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.